1-Benzhydryl-3-methyleneazetidine
Overview
Description
1-Benzhydryl-3-methyleneazetidine is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Beta-Lactamase Inhibitory Properties
1-Benzhydryl-3-methyleneazetidine derivatives have shown promising applications in inhibiting bacterial beta-lactamases. A study by Micetich et al. (1987) described the synthesis of benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide, which demonstrated potent inhibition of various bacterial beta-lactamases, indicating its potential use in combating antibiotic resistance (Micetich et al., 1987).
Alkyne Activation and Synthetic Applications
The compound has been utilized in the activation of alkynes for synthetic applications. For instance, Martínez and Howell (2000) reported the synthesis of 2-Methyleneazetidines through the reaction of β-lactams with dimethyltitanocene, demonstrating its role in efficient synthetic conversions (Martínez & Howell, 2000).
Novel Syntheses of 1,3,3-Trinitroazetidine
Katritzky et al. (1994) explored alternative methods for synthesizing 1,3,3-trinitroazetidine (TNAZ) from epichlorohydrin and benzhydrylamine, employing this compound as a precursor. This study represents an advancement in the synthesis of TNAZ, a compound with potential applications in energetic materials (Katritzky et al., 1994).
Antimicrobial and Anticancer Applications
Research has also delved into the antimicrobial and anticancer applications of this compound derivatives. A study by Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated them as inhibitors of MDA-MB-231 human breast cancer cell proliferation, indicating their potential in cancer treatment (Kumar et al., 2007).
Safety and Hazards
The safety data sheet for “1-Benzhydryl-3-methyleneazetidine” suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also recommends avoiding the formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
1-benzhydryl-3-methylideneazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQTAVKWSGAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456969 | |
Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40569-55-9 | |
Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.